

In-Depth Technical Guide: Spectroscopic Data of 2-(phenylethynyl)thiophene

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Compound of Interest

Compound Name: 2-(Phenylethynyl)thiophene

Cat. No.: B3031547

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-(phenylethynyl)thiophene**, a molecule of interest in materials science and pharmaceutical research. The information presented herein is intended to support research and development activities by providing key analytical data and the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-(phenylethynyl)thiophene** (Molecular Formula: $C_{12}H_8S$; Molecular Weight: 184.26 g/mol).[\[1\]](#)

Table 1: Nuclear Magnetic Resonance (NMR) Data

^1H NMR (CDCl_3)Chemical Shift (δ) in ppm

7.58–7.50 (m, 2H)

7.37 (dd, $J = 4.7, 3.0$ Hz, 3H)

7.34–7.29 (m, 2H)

7.04 (ddd, $J = 5.0, 3.2, 1.9$ Hz, 1H)Reference: Data obtained at 600 MHz in CDCl_3 .[\[2\]](#)

Another ^1H NMR dataset (400 MHz, CDCl_3) shows: δ 7.59 – 7.54 (m, 2H), 7.41 – 7.36 (m, 3H), 7.35 – 7.30 (m, 2H), 7.07 – 7.02 (m, 1H).[\[3\]](#)

 ^{13}C NMR (CDCl_3)Chemical Shift (δ) in ppm

131.9, 131.4, 128.4, 128.4, 127.3, 127.1, 123.3, 122.9, 93.0, 82.6

Reference: Data obtained at 151 MHz in CDCl_3 .[\[2\]](#)

Table 2: Vibrational, Mass, and Electronic Spectroscopic Data

Spectroscopy Type	Key Data Points
Infrared (IR)	<p>Specific spectral data for 2-(phenylethynyl)thiophene is not readily available in the surveyed literature. However, characteristic vibrational frequencies for 2-substituted thiophenes include C-C stretching vibrations in the regions of 1514-1532 cm^{-1}, 1430-1454 cm^{-1}, and 1347-1367 cm^{-1}.^[4] C-S stretching modes are typically observed between 710 and 687 cm^{-1}.^[4] The $\text{C}\equiv\text{C}$ stretching frequency for the alkyne would be expected in the range of 2100-2260 cm^{-1}. Additionally, C-H stretching for the aromatic rings would appear around 3100 cm^{-1}.^[5]</p>
Mass Spectrometry	<p>The molecular ion peak (M^+) would be observed at an m/z of approximately 184. Detailed fragmentation patterns are not widely reported, but common fragmentation would involve the loss of the thiophene or phenyl rings, or cleavage at the ethynyl linkage. The analysis is typically performed using electron impact (EI) ionization.^{[6][7]}</p>

UV-Visible

The specific absorption maxima (λ_{max}) for 2-(phenylethynyl)thiophene are not detailed in the available literature. Generally, thiophene exhibits absorption bands around 260 nm and 436 nm.[8] The extended conjugation in 2-(phenylethynyl)thiophene, due to the phenylethynyl substituent at the 2-position which conjugates more strongly with the thiophene ring, would be expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted thiophene.[9] The absorption spectrum is a result of $\pi \rightarrow \pi^*$ electronic transitions within the conjugated system.[10]

Experimental Protocols

The following sections detail the methodologies for the synthesis of **2-(phenylethynyl)thiophene** and the acquisition of the spectroscopic data.

Synthesis via Sonogashira Coupling

2-(phenylethynyl)thiophene is commonly synthesized via a palladium-catalyzed Sonogashira cross-coupling reaction.[11]

Procedure:

- **Reaction Setup:** To a reaction vessel, add the aryl halide (e.g., 2-chlorothiophene or 2-iodothiophene, 0.5 mmol), the terminal alkyne (e.g., phenylacetylene or phenylpropionic acid, 0.6-0.75 mmol), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride ($\text{PdCl}_2(\text{PPh}_3)_2$, 3 mol%), and a base like tetrabutylammonium fluoride trihydrate ($\text{TBAF} \cdot 3\text{H}_2\text{O}$, 3 equivalents) or triethylamine (TEA, 2 equivalents).[3][12][13]
- **Solvent:** The reaction can be performed in a suitable solvent such as dimethyl sulfoxide (DMSO) or an ionic liquid.[3][12] Solvent-free conditions have also been reported.[13]

- **Reaction Conditions:** The mixture is stirred under an inert atmosphere (e.g., nitrogen) at an elevated temperature, typically around 80 °C, until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[13]
- **Workup and Purification:** Upon completion, the reaction mixture is cooled to room temperature. It is then typically diluted with a suitable organic solvent (e.g., ethyl acetate), washed with water, and the organic layer is separated.[2][13] The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel, often using petroleum ether or a hexane/ethyl acetate mixture as the eluent.[2][13]

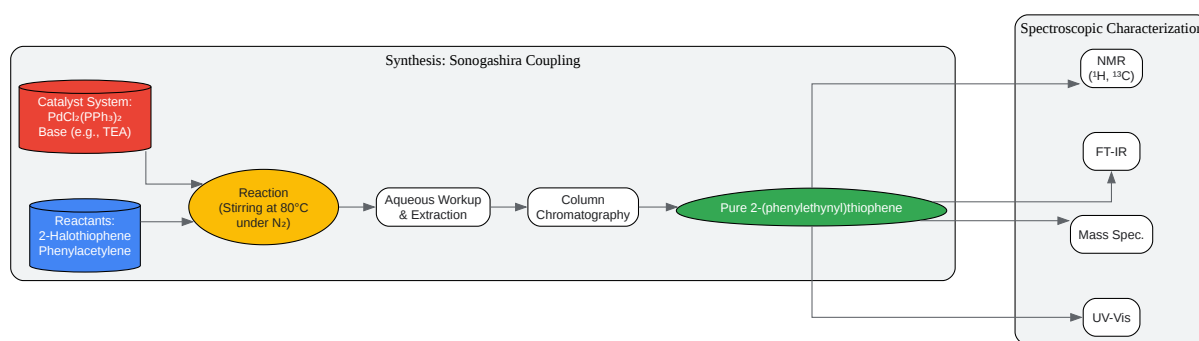
Spectroscopic Analysis Protocols

- **Sample Preparation:** Dissolve 5-25 mg of the purified **2-(phenylethynyl)thiophene** in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl_3), in a clean NMR tube.[14] For ^{13}C NMR, a more concentrated solution (50-100 mg) may be required to obtain a spectrum in a reasonable time.[14]
- **Data Acquisition:** Acquire the ^1H and ^{13}C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or 600 MHz). The chemical shifts are typically referenced to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm for ^1H NMR and CDCl_3 at 77.16 ppm for ^{13}C NMR).[15]
- **Sample Preparation:** The IR spectrum of **2-(phenylethynyl)thiophene**, which can be an oil or a low-melting solid, can be obtained as a thin film.[2][3] This involves placing a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[16] For solid samples, a Nujol mull can be prepared by grinding the solid with a drop of Nujol (mineral oil) to form a paste, which is then spread on a salt plate.[17]
- **Data Acquisition:** Place the sample holder in the beam of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-650 cm^{-1} . [5] A background spectrum of the clean salt plates (or with Nujol if a mull is used) should be taken first and subtracted from the sample spectrum.[17][18]
- **Sample Introduction and Ionization:** Introduce a small amount of the sample into the mass spectrometer. Electron impact (EI) is a common ionization method where a high-energy electron beam bombards the sample molecules in the gas phase, causing them to ionize and fragment.[6][19]

- **Mass Analysis and Detection:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.^[20] The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z .^[21]
- **Sample Preparation:** Prepare a dilute solution of **2-(phenylethynyl)thiophene** in a UV-transparent solvent, such as hexane or ethanol. The concentration should be adjusted to ensure the absorbance is within the linear range of the instrument (typically below 1.0). A quartz cuvette is used as the sample holder due to its transparency in the UV region.^[10]^[22]
- **Data Acquisition:** Record the absorption spectrum using a double-beam UV-Vis spectrophotometer, scanning a range of wavelengths (e.g., 190-800 nm).^[10] A blank cuvette containing only the solvent is used as a reference to correct for any absorbance from the solvent and the cuvette itself.^[23]

Workflow and Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the synthesis and characterization of **2-(phenylethynyl)thiophene**.



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Caption: Synthesis and characterization workflow for **2-(phenylethynyl)thiophene**.

This diagram outlines the key steps, from the initial Sonogashira coupling reaction through purification to the final spectroscopic analysis of the pure product.

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